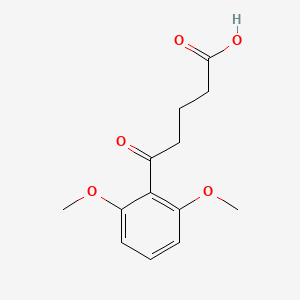

5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(2,6-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-10-6-4-7-11(18-2)13(10)9(14)5-3-8-12(15)16/h4,6-7H,3,5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTWCLPZKPCJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645470 | |

| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-47-7 | |

| Record name | 2,6-Dimethoxy-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 5 2,6 Dimethoxyphenyl 5 Oxovaleric Acid

Classical and Contemporary Synthetic Strategies

The construction of the core structure of 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid primarily relies on the formation of a carbon-carbon bond between the aromatic ring of 1,3-dimethoxybenzene (B93181) and a five-carbon acyl chain. The Friedel-Crafts acylation is the most prominent reaction utilized for this purpose, with variations in the choice of acylating agent and catalyst. wikipedia.org

One of the most direct and classical methods for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride (B1165640). wikipedia.org The high electron density of the 1,3-dimethoxybenzene ring, due to the activating effect of the two methoxy (B1213986) groups, facilitates this electrophilic aromatic substitution.

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. The catalyst polarizes the carbonyl group of the anhydride, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring, preferentially at the 2-position (ortho to both methoxy groups), leading to the formation of the desired keto acid after an aqueous workup.

An alternative to traditional Lewis acids like AlCl₃ is the use of polyphosphoric acid (PPA). PPA can serve as both the catalyst and the solvent and is known to effect Friedel-Crafts acylations, often with fewer side reactions like ether cleavage, which can be a concern with highly activated ethers in the presence of strong Lewis acids like aluminum chloride. researchgate.net

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation with Glutaric Anhydride

| Catalyst | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues |

| Aluminum Chloride (AlCl₃) | Carbon disulfide, Nitrobenzene | 0 - 25 | High reactivity, readily available. | Stoichiometric amounts needed, potential for ether cleavage, vigorous reaction. |

| Polyphosphoric Acid (PPA) | None (acts as solvent) | 40 - 100 | Milder conditions, less ether cleavage, serves as both catalyst and solvent. researchgate.net | High viscosity, difficult workup. |

An alternative to using an anhydride involves a two-step process starting with a valeric acid derivative, typically glutaric acid. First, the carboxylic acid is converted into a more reactive acyl chloride. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. libretexts.org

Once the acyl chloride (glutaryl chloride) is formed, it is reacted with 1,3-dimethoxybenzene in a subsequent Friedel-Crafts acylation reaction. libretexts.org This step also requires a Lewis acid catalyst, such as AlCl₃, to generate the acylium ion. masterorganicchemistry.com This method offers the advantage of using a more reactive acylating agent, which can sometimes lead to higher yields and faster reaction times compared to the corresponding anhydride. However, it requires an additional synthetic step and the handling of moisture-sensitive acyl chlorides.

Conversely, the valeric acid chain can be modified post-acylation. The ketone functionality can be reduced to an alcohol, which can then be further manipulated. The terminal carboxylic acid provides another handle for chemical modification, such as esterification or conversion to an amide, allowing for the construction of a diverse library of related compounds.

Stereoselective Synthesis Methodologies (Considerations for Chiral Analogues)

While this compound itself is achiral, the synthesis of chiral analogues is an important consideration for various applications. Chirality can be introduced into the molecule either at the aliphatic side chain or, theoretically, by creating atropisomers if bulky substituents are present on the aromatic ring.

For introducing chirality on the side chain, a common strategy would involve starting with a chiral, non-racemic derivative of glutaric acid. For example, a methyl group at the 2, 3, or 4-position of the valeric acid chain would create a stereocenter. The Friedel-Crafts acylation could then be performed on a chiral anhydride or acyl chloride, preserving the stereochemistry.

Alternatively, asymmetric synthesis methodologies could be employed. This might involve an asymmetric reduction of the ketone to create a chiral alcohol or the use of chiral catalysts in reactions that modify the side chain. Advanced strategies in stereoselective synthesis, such as base-mediated 1,6-additions of specific reagents to quinone methides, demonstrate pathways to create complex stereocenters in related molecular scaffolds, offering potential, though complex, routes to chiral analogues. nih.gov

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side products. Key parameters for optimization in the context of the Friedel-Crafts acylation include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Stoichiometry : In Friedel-Crafts acylations, the product ketone can form a complex with the Lewis acid catalyst. wikipedia.org Therefore, more than one equivalent of the catalyst is often required to drive the reaction to completion. Careful optimization of the catalyst loading is necessary to balance reactivity with cost and potential side reactions.

Solvent Choice : The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon disulfide or halogenated hydrocarbons like dichloromethane (B109758) are common. For highly activated substrates, less reactive solvents may be preferable to control the reaction rate.

Temperature Control : Friedel-Crafts reactions can be highly exothermic. umkc.edu Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents is often necessary to prevent side reactions, such as poly-acylation or degradation of the starting material. Subsequently, the reaction may be allowed to warm to room temperature or be gently heated to ensure completion. researchgate.net

Reaction Time : The reaction time must be sufficient for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time to quench the reaction.

Table 2: Parameter Optimization for Friedel-Crafts Acylation

| Parameter | Condition 1 | Condition 2 | Rationale for Optimization |

| Catalyst | AlCl₃ (strong Lewis acid) | PPA (milder Brønsted/Lewis acid) | To prevent ether cleavage on the activated aromatic ring. researchgate.net |

| Temperature | Room Temperature | 0 °C → Room Temp | To control the initial exothermic reaction and minimize side products. |

| Solvent | Nitrobenzene | Dichloromethane | To use a less hazardous solvent with easier workup. |

| Workup | Quenching with H₂O | Quenching with ice/HCl | To effectively hydrolyze the intermediate complex and neutralize the catalyst. |

Advanced Purification Techniques

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalyst residues, and any side products. A typical purification sequence involves several steps.

Aqueous Workup and Extraction : The reaction is first quenched, usually by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum-ketone complex and moves the inorganic salts into the aqueous phase. The desired product, being a carboxylic acid, can be extracted into an organic solvent like ethyl acetate (B1210297). A subsequent extraction with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) will deprotonate the carboxylic acid, moving it into the aqueous layer as its carboxylate salt and leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.

Recrystallization : This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the solvent. Suitable solvent systems for keto acids often include mixtures of an alcohol (like ethanol (B145695) or methanol) and water, or toluene.

Column Chromatography : For difficult-to-separate mixtures or for achieving very high purity, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (mobile phase), which is a solvent or a mixture of solvents, is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. For a carboxylic acid like the target compound, a typical eluent system would be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid added to ensure the carboxylic acid remains protonated and elutes as a sharp band.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the purification of organic compounds like this compound from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for the separation of aromatic keto acids. For analogous compounds such as 2,6-dimethoxybenzoic acid, reverse-phase (RP) HPLC methods have been successfully employed. sielc.com These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase.

A common mobile phase composition for the separation of related aromatic acids includes a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid is particularly advantageous when the separated fractions are intended for analysis by mass spectrometry (MS), as it is more volatile than phosphoric acid. sielc.com The principles of these separation methods can be adapted for the purification of this compound, with optimization of the mobile phase gradient and flow rate being crucial for achieving high resolution.

Flash chromatography is another valuable technique for the preparative separation of organic compounds. researchgate.net This method utilizes a stationary phase, typically silica gel, and a solvent system that is progressively varied in polarity to elute compounds with different affinities for the stationary phase. researchgate.net For the purification of this compound, a gradient solvent system, for instance, progressing from a non-polar solvent like hexane to a more polar solvent like ethyl acetate or acetone, could be employed to effectively separate the target compound. researchgate.net

Table 1: Potential Chromatographic Conditions for the Purification of this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection |

| HPLC | C18 | Acetonitrile/Water with Formic or Phosphoric Acid | UV-Vis (e.g., 254 nm) |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Hexane/Acetone Gradient | UV-Vis or TLC |

Recrystallization and Other Isolation Protocols

Recrystallization is a powerful and widely used technique for the final purification of solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For compounds with structural similarities to this compound, such as 2,6-dimethoxybenzoic acid, various solvent systems have been explored for crystallization. mdpi.com

For instance, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. Common solvent systems for the recrystallization of aromatic acids include alcohol/water mixtures or organic solvent pairs like ethyl acetate-hexane. orgsyn.org The process involves dissolving the crude product in a minimal amount of the hot solvent or solvent mixture, followed by slow cooling to allow for the formation of pure crystals. Subsequent filtration and drying yield the purified compound.

Analytical Characterization Methodologies for Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals are expected. The aromatic protons on the dimethoxyphenyl ring would likely appear as a multiplet in the aromatic region of the spectrum. The two methoxy groups would give rise to a sharp singlet, typically integrating to six protons. The protons of the valeric acid chain would exhibit characteristic multiplets corresponding to the different methylene (B1212753) groups, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Distinct signals would be anticipated for the carbonyl carbon of the ketone, the carboxylic acid carbon, the aromatic carbons (with different shifts for the methoxy-substituted and unsubstituted carbons), the methoxy group carbons, and the individual methylene carbons of the valeric acid chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.5 | 110 - 160 |

| Methoxy Protons | 3.7 - 4.0 | 55 - 60 |

| Methylene Protons (Valeric Acid Chain) | 1.8 - 3.2 | 20 - 40 |

| Carboxylic Acid Proton | 10 - 13 | 170 - 185 |

| Ketone Carbonyl Carbon | N/A | 195 - 210 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. Two strong absorptions would be expected in the carbonyl region: one around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid, and another around 1670-1690 cm⁻¹ for the C=O stretch of the aryl ketone. The C-O stretching vibrations of the methoxy groups and the aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region of the spectrum. rsc.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid C=O Stretch | 1700 - 1725 |

| Ketone C=O Stretch | 1670 - 1690 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₆O₅), the expected molecular weight is approximately 252.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 252.

The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl groups. Common fragmentation pathways could include the loss of the valeric acid side chain or fragments thereof, as well as the loss of methoxy groups or formaldehyde (B43269) from the aromatic ring. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, further confirming the identity of the compound.

Chemical Reactivity and Strategic Derivatization of 5 2,6 Dimethoxyphenyl 5 Oxovaleric Acid

Reactivity of the Ketone Functional Group

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and reduction reactions. The steric hindrance from the adjacent 2,6-dimethoxyphenyl group may influence the rate and stereochemical outcome of these reactions.

Reduction Reactions to Secondary Alcohols

The ketone functionality can be readily reduced to a secondary alcohol, forming 5-(2,6-dimethoxyphenyl)-5-hydroxyvaleric acid. This transformation is a common step in organic synthesis. A variety of reducing agents can accomplish this, with sodium borohydride (NaBH₄) being a mild and selective option. masterorganicchemistry.comlibretexts.org This reagent is particularly effective for reducing aldehydes and ketones without affecting less reactive groups like esters or carboxylic acids under standard conditions. masterorganicchemistry.com The reaction typically proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.comlibretexts.org

For aryl alkyl ketones, such as the one present in the target molecule, sodium borohydride in combination with aluminum chloride has also been shown to effectively reduce the ketone to the corresponding methylene (B1212753) group (a hydrocarbon), though this is a much stronger reduction. tandfonline.com

Table 1: Common Reagents for Ketone Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Secondary Alcohol |

| Sodium Borohydride / Aluminum Chloride (NaBH₄/AlCl₃) | Tetrahydrofuran (THF), Reflux | Alkane (Methylene group) tandfonline.com |

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. openstax.org These reactions proceed through a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol derivative. openstax.org The reactivity can be enhanced by using an acid catalyst, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon, allowing weaker nucleophiles to react.

Examples of nucleophilic addition reactions applicable to the ketone in 5-(2,6-dimethoxyphenyl)-5-oxovaleric acid include:

Hydration: Addition of water to form a geminal diol (hydrate). This reaction is typically reversible and the equilibrium often favors the ketone. libretexts.orgstudy.com

Cyanohydrin Formation: Addition of a cyanide ion (e.g., from HCN or NaCN/acid) to form a cyanohydrin. This adds a new carbon atom and a hydroxyl group. libretexts.orgstudy.com

Acetal/Hemiacetal Formation: Reaction with alcohols in the presence of an acid catalyst to form hemiacetals and then acetals, which can serve as protecting groups for the ketone. libretexts.orgstudy.com

Condensation Reactions for Formation of Cyclic Derivatives

The bifunctional nature of this compound allows for intramolecular reactions to form cyclic structures. Specifically, the ketone and carboxylic acid moieties can potentially undergo condensation. Intramolecular aldol-type reactions are common for molecules containing two carbonyl groups, leading to the formation of five- or six-membered rings, which are thermodynamically favored. libretexts.orgorganicchemistrytutor.com While the carboxylic acid is not a typical partner for an aldol condensation, under certain conditions, cyclization involving the enolate of the ketone and the carboxylic acid (or a derivative) could lead to the formation of a cyclic β-hydroxy ketone or a related lactone structure after subsequent reactions.

Furthermore, the ketone can react with external reagents in condensation reactions. For example, condensation with ammonia derivatives like hydroxylamine or hydrazine would yield oximes and hydrazones, respectively. Reaction with a diamine could lead to the formation of a heterocyclic ring system.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is versatile, capable of acting as an acid, and its hydroxyl group can be replaced in nucleophilic acyl substitution reactions. These reactions are fundamental for creating derivatives like esters, amides, and acid chlorides.

Esterification and Amidation Reactions for Prodrug Design or Conjugation

Carboxylic acids are frequently modified into esters or amides in drug development to create prodrugs. researchgate.net This strategy is often employed to improve properties such as bioavailability by masking the polar carboxylic acid group, thereby increasing lipophilicity. researchgate.netresearchgate.net These ester or amide linkages are designed to be cleaved in the body by enzymes (like esterases) to release the active carboxylic acid drug. uobabylon.edu.iq

Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.com Glycolamide esters are a specific type of prodrug that shows rapid hydrolysis in plasma. nih.gov

Amidation requires activating the carboxylic acid to facilitate reaction with an amine. A wide array of coupling reagents has been developed for this purpose, enabling the formation of amide bonds under mild conditions. rsc.orgnih.gov This is crucial for conjugating the molecule to peptides or other biomolecules.

Table 2: Selected Coupling Reagents for Amide/Ester Formation

| Reagent(s) | Abbreviation | Application |

|---|---|---|

| Dicyclohexylcarbodiimide / 4-(Dimethylamino)pyridine | DCC / DMAP | Ester and Amide synthesis nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC / HOBt | Amide synthesis, particularly for electron-deficient amines nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Amide and ester synthesis peptide.com |

Formation of Anhydrides and Acid Chlorides as Synthetic Intermediates

To increase the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into more reactive intermediates like acid chlorides or anhydrides.

Acid chlorides are highly reactive and can be readily converted into esters, amides, and other derivatives. They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.commasterorganicchemistry.comlibretexts.org Oxalyl chloride is often preferred as it is milder and the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. chemicalbook.comresearchgate.net

Acid anhydrides can be formed by the dehydration of two molecules of carboxylic acid, often requiring heat. quimicaorganica.org A more common laboratory method involves reacting a carboxylic acid with an acid chloride. vedantu.comlibretexts.org Anhydrides serve as activated intermediates for acylation reactions, similar to acid chlorides but generally less reactive. Various dehydrating agents or coupling systems can also be used to form anhydrides directly from carboxylic acids. nih.govacs.org

Table 3: Reagents for Acid Chloride and Anhydride (B1165640) Synthesis

| Transformation | Reagent(s) | Typical Byproducts |

|---|---|---|

| Acid to Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl masterorganicchemistry.com |

| Acid to Acid Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl libretexts.orgchemicalbook.com |

| Acid to Acid Chloride | Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

| Acid to Anhydride | Heat (for cyclic anhydrides from dicarboxylic acids) | H₂O quimicaorganica.org |

| Acid to Anhydride | Acid Chloride + Carboxylate | Chloride Salt vedantu.comlibretexts.org |

Chemical Transformations of the Dimethoxyphenyl Aromatic Ring

The 2,6-dimethoxyphenyl moiety of this compound is the primary site for transformations aimed at modulating the electronic and steric properties of the molecule. The two methoxy (B1213986) groups are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. However, the substitution pattern also presents unique challenges and opportunities for regioselectivity.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In the context of the 2,6-dimethoxyphenyl group, the electron-donating nature of the two methoxy groups significantly activates the ring towards electrophiles. wikipedia.org This activation directs incoming electrophiles to the positions ortho and para to the methoxy groups.

Key SEAr reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various reagents, typically in the presence of a Lewis acid catalyst. masterorganicchemistry.com The reaction of benzene (B151609) with bromine or chlorine, for instance, is often catalyzed by the corresponding iron or aluminum trihalide. wikipedia.org

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The common reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlkouniv.ac.in

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically accomplished using fuming sulfuric acid. lkouniv.ac.in This reaction is notably reversible. lkouniv.ac.in

For the 2,6-dimethoxyphenyl ring, the positions available for substitution are C3, C4, and C5. The C4 position is para to both methoxy groups, while the C3 and C5 positions are ortho to one and meta to the other. The high electron density is concentrated at these positions, making them the most probable sites for electrophilic attack. wikipedia.org However, the steric hindrance from the adjacent methoxy groups and the acyl side chain can influence the regioselectivity of the reaction, often favoring substitution at the less hindered C4 position.

Demethylation Reactions of Methoxy Groups

The cleavage of the methyl ether bonds of the methoxy groups to yield hydroxyl groups is a critical transformation. This demethylation can significantly alter the compound's polarity, solubility, and potential for hydrogen bonding. A variety of reagents are employed for the demethylation of aryl methyl ethers, with the choice of reagent often depending on the presence of other functional groups in the molecule. google.com

Common demethylating agents include:

Boron tribromide (BBr₃) google.comresearchgate.net

Aluminum chloride (AlCl₃) google.comresearchgate.net

Pyridinium chloride google.com

Hydrobromic acid (HBr) researchgate.net

Iodocyclohexane in DMF researchgate.net

The reaction of 2,6-dimethoxyphenol with aluminum chloride and acyl chlorides can lead to a selective cleavage of one of the methoxy groups, followed by acylation at the meta position relative to the resulting hydroxyl group. nih.govnih.gov This selectivity is attributed to the steric hindrance around the methoxy groups. nih.gov For multifunctional rings, AlCl₃ has been shown to selectively demethylate a methoxy group that is ortho to an electron-withdrawing group. researchgate.net

Rational Design Principles for Structural Analogues and Novel Derivatives

The rational design of structural analogues of this compound is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. biomedres.us This process involves systematic modifications to different parts of the molecule. biomedres.us

Modification of the Aromatic Substituent (e.g., halogenated, alkylated, or hydroxylated phenyl groups)

Altering the substituents on the phenyl ring can profoundly impact the molecule's biological activity. The introduction of different functional groups can modify the electronic nature, lipophilicity, and steric profile of the compound.

Table 1: Examples of Aromatic Substituent Modifications

| Modification Type | Example Substituent | Rationale for Modification |

| Halogenation | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Increases lipophilicity, can enhance binding affinity, and may improve metabolic stability. Strategic introduction of halogens can increase the half-life of a drug. nih.gov |

| Alkylation | Methyl (-CH₃), Ethyl (-C₂H₅) | Increases lipophilicity and can provide additional hydrophobic interactions with biological targets. |

| Hydroxylation | Hydroxyl (-OH) | Increases polarity, introduces hydrogen bonding capability, and can serve as a handle for further derivatization. |

The synthesis of such analogues often involves starting with appropriately substituted precursors or employing late-stage functionalization reactions on the parent molecule. nih.govnih.gov

Alteration of the Aliphatic Pentanoic Acid Backbone (e.g., chain length variation, introduction of additional stereocenters or heteroatoms)

Modifications to the five-carbon aliphatic chain that links the aromatic ring to the carboxylic acid can influence the molecule's flexibility, conformation, and interaction with target proteins. tandfonline.com

Key modifications include:

Chain Length Variation: Shortening or lengthening the carbon chain can alter the distance between the key pharmacophoric groups (the aromatic ring and the carboxylic acid), which can be critical for optimal binding to a biological target. Homologation, the addition of a single carbon atom, can enhance a drug's properties. unc.edu

Introduction of Stereocenters: The creation of chiral centers within the backbone can lead to stereoisomers with potentially different biological activities and potencies.

Introduction of Heteroatoms: Replacing a carbon atom in the chain with a heteroatom like oxygen or nitrogen can introduce polarity, alter the bond angles and flexibility of the chain, and provide new points for hydrogen bonding. For instance, the synthesis of 1,2-azaphospholidine 2-oxides (γ-phostams) involves the formation of a five-membered ring containing both nitrogen and phosphorus. beilstein-journals.org

These modifications aim to optimize the spatial arrangement of the functional groups for improved interaction with biological targets. mdpi.com

Incorporation into Heterocyclic Systems (e.g., pyrazole, thiazolidine, pyrimidine)

The ketone and carboxylic acid functionalities of this compound serve as versatile handles for the synthesis of various heterocyclic systems. This strategy is widely used to create novel scaffolds with diverse biological activities.

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles is the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. youtube.commdpi.commdpi.com The γ-keto acid structure can be cyclized with hydrazines to form pyrazole-containing systems. researchgate.netnih.gov

Thiazolidines: Thiazolidines are five-membered saturated heterocycles containing both a sulfur and a nitrogen atom. They are often synthesized from the reaction of an aldehyde or ketone with a compound containing both an amine and a thiol group, such as cysteine. mcmaster.carsc.org The ketone group in the parent molecule can react to form a thiazolidine ring. nih.gov Thiazolidine-4-carboxylic acids, for example, are prepared from sulfur-containing amino acids like cysteine. mcmaster.ca

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. orientjchem.org They can be synthesized through various methods, including the reaction of α,β-unsaturated ketones with amidines or the condensation of 1,3-dicarbonyl compounds with urea or thiourea. nih.govorganic-chemistry.org The keto-acid backbone provides the necessary functionality for cyclocondensation reactions to form pyrimidine derivatives. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico

Antimicrobial Properties and Mechanistic Insights (In Vitro)

No studies were identified that evaluated the antimicrobial properties of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid.

A thorough search of scientific databases yielded no data on the antibacterial effects of this compound against either Gram-positive or Gram-negative bacterial strains.

There is no available research on the antifungal activity of this compound against any pathogenic fungi.

No studies have been published that investigate the cellular targets or the mode of antimicrobial action, such as DNA binding, for this compound.

Anticancer Activity and Cellular Pathway Modulation (In Vitro and In Silico)

There is no published research available on the in vitro or in silico anticancer activity of this compound.

No data exists in the scientific literature regarding the cytotoxic or antiproliferative effects of this compound on any cancer cell lines, including MCF-7, A549, HepG2, and HCT116.

The potential for this compound to induce apoptosis or regulate cell cycle progression in cancer cells has not been investigated in any published studies to date.

Inhibition of Key Signaling Pathways (e.g., VEGFR-2, EGFR, tubulin polymerization)

There is no specific evidence in the search results indicating that "this compound" has been tested for its inhibitory effects on VEGFR-2, EGFR, or tubulin polymerization. While the literature contains extensive research on other molecules that inhibit these pathways mdpi.comnih.gov, none of the studies identify or test the specific compound .

Computational Studies on Ligand-Receptor Interactions and Molecular Docking

No computational studies, such as molecular docking or simulations, were found for "this compound". Molecular docking is a common technique used to predict the binding affinity and interaction of compounds with specific protein targets nih.govresearchgate.netscispace.comugm.ac.idsamipubco.com, but no such analysis has been published for this particular molecule.

Antioxidant Activity Evaluation (In Vitro)

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of "this compound" has not been reported in studies using standard free radical scavenging assays like DPPH or ABTS researchgate.netnih.govmdpi.comnih.gov. These assays are widely used to screen compounds for antioxidant activity, but the requested compound does not appear in the results of such screenings.

Inhibition of Lipid Peroxidation

There is no available data on whether "this compound" can inhibit lipid peroxidation. Research on this topic generally focuses on other natural and synthetic antioxidants mdpi.com.

Enzyme Inhibition and Receptor Binding Studies (In Vitro and Computational)

Lipoxygenase Inhibition

No studies were identified that investigate the inhibitory effect of "this compound" on the lipoxygenase enzyme. While various compounds are studied for their potential as lipoxygenase inhibitors researchgate.netnih.gov, this specific molecule is not among them.

α-Glucosidase Inhibition

The direct inhibitory effects of this compound on α-glucosidase are not extensively detailed in the available scientific literature. However, the inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. plos.orgnih.gov Various molecules containing dimethoxyphenyl moieties have been investigated for their potential as α-glucosidase inhibitors, providing a basis for inferring the potential activity of related compounds.

For instance, studies on other classes of compounds have demonstrated that the presence and position of methoxy (B1213986) groups on a phenyl ring can significantly influence inhibitory activity. Research on pyrazolo[3,4-b]pyridine derivatives has shown that compounds bearing a 3,5-dimethoxyphenyl substituent exhibit notable anti-diabetic activity by inhibiting α-amylase, a related enzyme in carbohydrate metabolism. mdpi.com While this does not directly translate to α-glucosidase inhibition by this compound, it highlights the potential for the dimethoxyphenyl scaffold to interact with key enzymes in glucose metabolism. Further in vitro and in silico studies are necessary to determine the specific α-glucosidase inhibitory capacity of this compound.

Table 1: α-Glucosidase Inhibitory Activity of Selected Analogues

| Compound/Extract | Target Enzyme | IC50 Value | Source |

| Pyrazolo[3,4-b]pyridine derivatives with 3,5-dimethoxyphenyl group | α-Amylase | 5.14 - 8.97 µM | mdpi.com |

| Methanol extract of Stachytarpheta jamaicensis | α-Glucosidase | 217.03 ± 16.00 µg/mL | nih.gov |

| 6β-hydroxyipolamiide (from S. jamaicensis) | α-Glucosidase | 539.17 µg/mL | nih.gov |

| 50% Ethanol (B145695) extract of Tamarix nilotica | α-Glucosidase | 12.5 µg/mL | plos.org |

| Aqueous extract of Tamarix nilotica | α-Glucosidase | 24.8 µg/mL | plos.org |

Acetylcholinesterase Inhibition

There is a lack of specific data in the reviewed scientific literature concerning the acetylcholinesterase (AChE) inhibitory activity of this compound. Acetylcholinesterase inhibitors are a primary therapeutic class for the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

However, compounds containing a dimethoxyphenyl moiety have been explored for their potential to inhibit AChE. For example, phytochemical analysis of red betel leaf (Piper crocatum) identified 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)-1-propanol as one of the abundant compounds in an ethanol extract that demonstrated effective AChE inhibition. researchgate.net Additionally, synthetic pyrazoline-thiazole derivatives with a 3,4-dimethoxyphenyl group have shown good inhibitory activity against AChE. acs.org These findings suggest that the dimethoxyphenyl structural motif may contribute to the binding and inhibition of acetylcholinesterase. Molecular docking studies of various inhibitors have revealed that interactions with key amino acid residues in the catalytic and peripheral sites of the enzyme are crucial for potent inhibition. nih.gov Without direct experimental or computational studies on this compound, its potential as an acetylcholinesterase inhibitor remains speculative but warrants investigation based on the activity of its structural analogues.

Table 2: Acetylcholinesterase Inhibitory Activity of Related Compounds

| Compound/Extract | Target Enzyme | IC50 Value/Inhibition % | Source |

| Ethanol extract of Piper crocatum | Acetylcholinesterase | 11.0965 µg/ml | researchgate.net |

| Pyrazoline-thiazole derivative 3g (with 3,4-dimethoxyphenyl) | Acetylcholinesterase | 0.338 µM | acs.org |

| Pyrazoline-thiazole derivative 3f (with 3,4-dimethoxyphenyl) | Acetylcholinesterase | 0.382 µM | acs.org |

| 4,4′-bis(quinolin‐8‐yldiazenyl)‐1,1′‐biphenyl | Acetylcholinesterase | 5.77 μM | researchgate.net |

Binding Affinity to Specific Biomolecules (e.g., MCH receptors, VEGFR-2)

MCH Receptors: MCH receptors, primarily MCHR1 and MCHR2, are G protein-coupled receptors involved in the regulation of energy homeostasis and feeding behavior. nih.gov Antagonists of these receptors are being investigated for the treatment of obesity. The binding of ligands to these receptors is typically characterized by their affinity (Kd) or inhibitory constants (Ki or IC50). For example, MCHR2 has been shown to bind MCH with a Kd of 9.6 ± 0.5 nM. nih.gov The binding pockets of these receptors accommodate cyclic peptides and various small molecules, often involving hydrophobic interactions. nih.gov

VEGFR-2: VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govcabidigitallibrary.org Inhibition of VEGFR-2 is a key strategy in cancer therapy. The binding of ligands, such as VEGF-A, occurs at the extracellular immunoglobulin-like domains of the receptor. mdpi.com The affinity of these interactions is typically in the picomolar to nanomolar range. Small molecule inhibitors, by contrast, often target the ATP-binding site of the intracellular kinase domain. A structurally related compound, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid, has been identified as a potent antiangiogenic agent through the inhibition of VEGFR-2 phosphorylation. cabidigitallibrary.orgnveo.org In silico studies on this compound and its derivatives have been used to predict and improve binding to the VEGFR-2 active site. cabidigitallibrary.org This suggests that the dimethoxyphenyl and oxopentanoic acid moieties could potentially interact with the VEGFR-2 binding pocket, though this requires experimental validation.

Table 3: Binding Affinities of Ligands to MCH and VEGFR-2 Receptors

| Receptor | Ligand | Binding Affinity (Kd/IC50) | Source |

| MCHR2 | Melanin-concentrating hormone (MCH) | 9.6 ± 0.5 nM (Kd) | nih.gov |

| VEGFR-2 | Compound 8 (a nicotinamide (B372718) derivative) | 77.02 nM (IC50) | nih.gov |

| VEGFR-2 | Sorafenib | 53.65 nM (IC50) | nih.gov |

Other Emerging Biological Activities (Inferred from Analogues)

Anti-inflammatory Potential

While direct studies on the anti-inflammatory properties of this compound are limited, the activity of structurally similar compounds suggests a potential role in modulating inflammatory pathways. The dimethoxyphenyl moiety is present in numerous compounds that have demonstrated anti-inflammatory effects.

For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, showed significant inhibition of carrageenan-induced rat paw edema and leukocyte accumulation, primarily affecting the acute phase of inflammation. nih.gov Similarly, certain polymethoxyflavonoids containing dimethoxy substitutions are known for their anti-inflammatory actions. mdpi.com The anti-inflammatory activity of some non-steroidal anti-inflammatory drugs (NSAIDs) has been enhanced by conjugation with molecules containing a trimethoxybenzyl moiety, which shares structural similarities with the dimethoxyphenyl group. mdpi.com These conjugated molecules showed increased inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. mdpi.com The presence of an alkanoic acid side chain in the target compound is also a common feature in many NSAIDs, suggesting that this compound could potentially interact with enzymes like cyclooxygenase or lipoxygenase. nih.gov

Table 4: Anti-inflammatory Activity of Dimethoxyphenyl Analogues

| Compound | Model/Target | Observed Effect | Source |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat paw edema | Marked inhibition | nih.gov |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Carrageenan-induced rat pleurisy | Inhibition of exudate formation and leukocyte accumulation | nih.gov |

| Ketoprofen-trimethoxybenzyl alcohol conjugate | Carrageenan-induced rat paw edema | 91% reduction in edema | mdpi.com |

| Ibuprofen-trimethoxybenzyl alcohol conjugate | Carrageenan-induced rat paw edema | 67% reduction in edema | mdpi.com |

Antidiabetic Activity

The potential antidiabetic activity of this compound can be inferred from the biological effects of its structural analogues. The dimethoxyphenyl group is a key feature in several compounds investigated for their efficacy in managing diabetes.

A notable example is 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which has been identified as a potent antidiabetic agent. nih.govelsevierpure.com In vitro studies showed that DMPB more than doubled glucose uptake in C2C12 muscle cells. nih.govelsevierpure.com This compound was also found to enhance the expression of key proteins involved in glucose uptake and metabolism, such as pAMPK, pACC, and pAKT. nih.govelsevierpure.com Furthermore, DMPB increased the transcriptional activity of the peroxisome proliferator-activated receptor (PPARγ), a crucial regulator of glucose and lipid metabolism. nih.govelsevierpure.com

Biochemical Fate and Metabolic Profiling Preclinical and Computational Studies

Hypothetical Metabolic Transformations of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric Acid

The structure of this compound presents several moieties that are susceptible to enzymatic modification. These include the ketone group, the carboxylic acid group, and the dimethoxylated aromatic ring. The metabolic transformations are anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

The ketone group is a primary site for metabolic activity, often undergoing reduction to a secondary alcohol. This reaction is typically catalyzed by a variety of oxidoreductases, such as carbonyl reductases and alcohol dehydrogenases, which are abundant in the liver and other tissues.

The reduction of the ketone in this compound would result in the formation of 5-hydroxy-5-(2,6-dimethoxyphenyl)valeric acid. This transformation introduces a new chiral center, potentially leading to the formation of two stereoisomers. The specific stereochemical outcome would be dependent on the enzyme responsible for the reduction.

Table 1: Hypothetical Biotransformation of the Ketone Moiety

| Original Functional Group | Metabolic Reaction | Resulting Functional Group | Potential Metabolite |

| Ketone | Reduction | Secondary Alcohol | 5-hydroxy-5-(2,6-dimethoxyphenyl)valeric acid |

The carboxylic acid moiety is another key site for metabolic transformation. A primary pathway for the metabolism of xenobiotic carboxylic acids is the formation of acyl-CoA thioesters. wikipedia.orgnih.govaocs.org This activation step can then lead to further conjugation reactions.

One significant fate is the formation of an acyl glucuronide, a common Phase II conjugation reaction for carboxylic acids. nih.govuef.firesearchgate.net This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the carboxyl group, significantly increasing the water solubility of the molecule and facilitating its excretion. nih.govuef.fi

Another potential, though less common for many xenobiotics, is conjugation with amino acids such as glycine. nih.gov This pathway also begins with the formation of an acyl-CoA thioester. nih.gov

Table 2: Hypothetical Metabolic Fates of the Carboxylic Acid Group

| Original Functional Group | Metabolic Reaction | Conjugating Moiety | Resulting Metabolite |

| Carboxylic Acid | Acyl-CoA Formation | Coenzyme A | 5-(2,6-Dimethoxyphenyl)-5-oxovaleryl-CoA |

| Carboxylic Acid | Glucuronidation | Glucuronic Acid | This compound acyl-glucuronide |

| Carboxylic Acid | Amino Acid Conjugation | Glycine | N-(5-(2,6-Dimethoxyphenyl)-5-oxovaleryl)glycine |

The 2,6-dimethoxyphenyl ring is susceptible to several Phase I metabolic reactions, primarily hydroxylation and O-demethylation, which are often mediated by cytochrome P450 (CYP) enzymes. researchgate.net

O-Demethylation: The methoxy (B1213986) groups are likely targets for O-demethylation, a common metabolic pathway for aromatic ethers. researchgate.netrsc.org This reaction would yield one or more phenolic metabolites. For instance, demethylation of one methoxy group would produce a monohydroxy, monomethoxy derivative, while demethylation of both would result in a dihydroxy derivative. The resulting phenolic groups are then available for subsequent Phase II conjugation reactions. rsc.org

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possibility, although the presence of two methoxy groups may influence the position and likelihood of this reaction. This would introduce a hydroxyl group directly onto the benzene (B151609) ring, creating a phenolic metabolite.

Table 3: Hypothetical Aromatic Ring Metabolism

| Metabolic Reaction | Resulting Functional Group(s) | Potential Metabolite(s) |

| Single O-Demethylation | Phenolic Hydroxyl, Methoxy | 5-(2-hydroxy-6-methoxyphenyl)-5-oxovaleric acid |

| Double O-Demethylation | Two Phenolic Hydroxyls | 5-(2,6-dihydroxyphenyl)-5-oxovaleric acid |

| Aromatic Hydroxylation | Phenolic Hydroxyl, Two Methoxy | 5-(hydroxy-2,6-dimethoxyphenyl)-5-oxovaleric acid |

Following the initial Phase I transformations that introduce or expose hydroxyl and carboxyl groups, the resulting metabolites are prime candidates for Phase II conjugation reactions. These reactions further increase the polarity of the molecule, preparing it for elimination.

Glucuronidation: As mentioned for the carboxylic acid group, the newly formed phenolic hydroxyl groups from O-demethylation or aromatic hydroxylation are also excellent substrates for UGTs. researchgate.netepa.gov This would result in the formation of O-glucuronides.

Sulfation: The phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). metwarebio.comcreative-proteomics.comhyphadiscovery.com This involves the transfer of a sulfonate group to the hydroxyl moiety, forming a sulfate (B86663) conjugate. hyphadiscovery.com Sulfation is a common pathway for the metabolism of phenolic compounds. metwarebio.comcreative-proteomics.com

Table 4: Hypothetical Conjugation Reactions of Phase I Metabolites

| Phase I Metabolite Functional Group | Conjugation Reaction | Conjugating Moiety | Resulting Metabolite Type |

| Carboxylic Acid | Glucuronidation | Glucuronic Acid | Acyl Glucuronide |

| Phenolic Hydroxyl | Glucuronidation | Glucuronic Acid | O-Glucuronide |

| Phenolic Hydroxyl | Sulfation | Sulfonate | O-Sulfate Conjugate |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Aromatic Substitution Patterns on Biological Efficacy

The substitution pattern on the aromatic ring of phenyl-containing compounds is a critical determinant of their biological activity. In analogs of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, the nature, position, and electronic properties of substituents can significantly modulate efficacy.

Research on structurally related compounds, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, has demonstrated the impact of aromatic substitution. nih.gov In a study on these isoxazole (B147169) derivatives as chitin (B13524) synthesis inhibitors, various substituents were introduced at the para-position of the 3-phenyl ring. The findings indicated that the introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr, n-Bu) tended to enhance the inhibitory activity. Conversely, bulky or strongly electron-withdrawing groups like NO2, CF3, and t-Bu led to a drastic decrease in activity. nih.gov This suggests that for this particular biological target, a balance of steric and electronic factors on the phenyl ring is crucial for optimal interaction.

These findings highlight a common theme in structure-activity relationship (SAR) studies: the modification of aromatic substituents can fine-tune the potency and selectivity of a compound. The 2,6-dimethoxy substitution pattern, as seen in the parent compound, often serves to lock the phenyl ring in a specific conformation relative to the rest of the molecule, which can be advantageous for binding to a biological target.

Table 1: Effect of Aromatic Substitution on the Biological Activity of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole Analogs

| Substituent at para-position of 3-phenyl ring | Observed Effect on Chitin Synthesis Inhibition |

|---|---|

| H | Baseline activity |

| F, Cl, Br | Slightly enhanced activity |

| Me, Et, Pr, n-Bu | Slightly enhanced activity |

Data derived from a study on chitin synthesis inhibitors with a similar aromatic substitution pattern. nih.gov

Role of the Pentanoic Acid Chain Length and Substitutions on Activity

Studies on other classes of molecules have shown that varying the length of an aliphatic chain can have a profound impact on biological activity. For instance, in a series of dicarboxylic acids interacting with lidocaine, the length and flexibility of the carbon backbone were found to affect molecular recognition and crystallization behavior. researchgate.netnih.gov While not directly measuring biological activity, this demonstrates the principle that chain length influences intermolecular interactions.

In the context of drug design, the carboxylic acid moiety is often crucial for forming ionic interactions or hydrogen bonds with a receptor. The length of the pentanoic acid chain positions this functional group in a specific region of three-dimensional space, and even minor changes to the chain length can alter this positioning and disrupt favorable interactions. Furthermore, substitutions on the chain can introduce new steric or electronic features, or create chiral centers, further modifying the compound's activity.

Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives has also highlighted the importance of the linker between an aromatic ring and a functional group. nih.gov Structure-activity relationship investigations of TMCA esters revealed that the presence and configuration of a double bond in the linker were important for activity, suggesting that the rigidity and conformation of this chain are critical. nih.gov

Stereochemical Effects on Pharmacological Activity (e.g., (R)-configuration importance)

Stereochemistry plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. nih.gov For chiral compounds, it is common for one enantiomer (the eutomer) to exhibit significantly greater potency or a different pharmacological profile than the other (the distomer). psu.edu

While specific studies on the stereochemistry of this compound were not identified in the search, the principles of stereopharmacology are broadly applicable. If a chiral center were introduced, for example, by substitution on the pentanoic acid chain, it would be expected that the resulting enantiomers would have different biological activities.

For instance, in the case of the hypnotic and anti-nausea drug thalidomide, the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is teratogenic. psu.edu Similarly, for the dopamine (B1211576) D1 receptor agonist fenoldopam, the renal and systemic vasodilator activities are properties of the (R)-enantiomer, while the (S)-enantiomer is essentially inactive. psu.edu

The importance of a specific configuration, such as the (R)-configuration, would depend on the specific topology of the binding site of the biological target. The three-dimensional arrangement of functional groups in the (R)-enantiomer might allow for optimal interactions (e.g., hydrogen bonding, hydrophobic interactions, ionic bonding) with complementary residues in the binding pocket, whereas the (S)-enantiomer would not be able to achieve the same favorable interactions. nih.gov

Development of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. doi.org These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that are important for a desired biological effect. unc.edu

The development of a QSAR model typically involves several steps:

Data Curation: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical, topological, and electronic properties of the molecules are calculated.

Model Generation and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and support vector machines, are used to build a model that correlates the descriptors with the biological activity. The model is then rigorously validated to ensure its predictive power. lshtm.ac.ukmdpi.comnih.gov

While a specific QSAR model for this compound was not found, studies on other classes of compounds demonstrate the utility of this approach. For example, QSAR models have been developed for 1,5-diarylpyrazole analogs as dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. doi.org These models identified key physicochemical properties, such as a hydrophilic factor and a 3D molecular representation, that were important for the dual inhibitory activity. doi.org

Such models can provide valuable insights into the structural requirements for the activity of this compound analogs. By identifying the key molecular descriptors that influence activity, researchers can rationally design new compounds with improved potency and selectivity.

Ligand Efficiency and Drug Likeness Evaluation for Optimization

In the process of drug discovery and optimization, it is not sufficient for a compound to be potent; it must also possess a favorable balance of other properties, often referred to as "drug-likeness." Ligand efficiency (LE) and other related metrics are used to assess the "quality" of a compound and guide its optimization. nih.govcore.ac.uk

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to its size (typically measured by the number of heavy, i.e., non-hydrogen, atoms). nih.gov It is often expressed as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small and efficient structure. rgdscience.com

Drug-likeness is a qualitative concept that encompasses a range of physicochemical properties that are associated with a compound's likelihood of being successfully developed into an oral drug. These properties are often summarized in guidelines such as Lipinski's Rule of Five, which suggests that orally bioavailable drugs tend to have a molecular weight of less than 500 Da, a logP of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

Table 2: Key Drug-Likeness and Ligand Efficiency Metrics

| Metric | Description | Desirable Range/Value |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of the atoms in a molecule. | < 500 Da |

| logP | A measure of the lipophilicity of a compound. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds in a molecule. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms in a molecule. | < 10 |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | Higher values are better |

Desirable ranges are based on established guidelines and may vary depending on the target and therapeutic area. nih.govcore.ac.ukrgdscience.com

Advanced Computational and in Silico Methodologies in Research on 5 2,6 Dimethoxyphenyl 5 Oxovaleric Acid

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. undip.ac.id In the context of 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid, MD simulations would be instrumental in elucidating the dynamics of its interaction with a specific biological target, such as an enzyme or a receptor. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe the stability of the binding pose, the conformational changes in both the ligand and the target, and the key intermolecular interactions that govern the binding affinity.

The primary outputs of an MD simulation that would be analyzed for the this compound-target complex include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg). The RMSD of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex; a low and stable RMSD suggests a stable binding mode. scielo.br The RMSF highlights the flexible regions of the protein upon ligand binding, which can be crucial for understanding induced-fit mechanisms. etflin.com The radius of gyration provides insight into the compactness of the protein-ligand complex.

Furthermore, MD simulations can be employed to calculate the binding free energy of the this compound to its target, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com This provides a quantitative measure of the binding affinity, which is a critical parameter in drug design.

Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex:

| Parameter | Value/Setting |

| Simulation Software | GROMACS, AMBER, Desmond |

| Force Field | AMBER, CHARMM, OPLS |

| Water Model | TIP3P, SPC/E |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |

| Simulation Time | 100-200 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. For this compound, methods like Density Functional Theory (DFT) can provide a wealth of information about its intrinsic properties that influence its biological activity and reactivity. researchgate.net

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. researchgate.net The distribution of these frontier orbitals can reveal the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net For this compound, the MEP map would highlight the electron-rich regions (e.g., the carbonyl oxygen and the carboxylic acid group) that are likely to participate in hydrogen bonding and other electrostatic interactions with a biological target. Furthermore, quantum chemical methods can be used to calculate various molecular descriptors such as dipole moment, polarizability, and atomic charges, which are important for understanding its pharmacokinetic properties. nih.gov

Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G):*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.gov For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would typically consist of features such as hydrogen bond acceptors (from the carbonyl and carboxylic acid groups), hydrogen bond donors (from the carboxylic acid group), aromatic rings, and hydrophobic centers. nih.gov

Once a robust pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the defined features. researchgate.net This process, known as virtual screening, can efficiently identify a diverse set of "hits" with a higher probability of being active against the same biological target. These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing. This approach significantly reduces the time and cost associated with identifying new lead compounds. researchgate.net

Hypothetical Pharmacophore Model Features for this compound:

| Feature Type | Number of Features |

| Hydrogen Bond Acceptor | 2 |

| Hydrogen Bond Donor | 1 |

| Aromatic Ring | 1 |

| Hydrophobic Group | 1 |

De Novo Drug Design Approaches for Novel Chemical Entities

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than screening existing compound libraries. nih.gov The scaffold of this compound can serve as a starting point or a fragment for de novo design algorithms. These algorithms can explore a vast chemical space by adding, removing, or modifying functional groups on the initial scaffold to optimize its binding affinity and other drug-like properties for a specific target. arxiv.org

Modern de novo design approaches often employ artificial intelligence and machine learning techniques, such as generative models and reinforcement learning, to design molecules with improved properties. arxiv.org By providing the algorithm with the structure of the target's binding site and a set of desired properties (e.g., high binding affinity, good synthetic accessibility, favorable ADMET profile), it can generate a library of novel chemical entities that are tailored to the specific therapeutic goal. This approach has the potential to lead to the discovery of truly innovative drug candidates that go beyond the chemical space of existing molecules.

Future Research Directions and Potential Applications

Elucidation of Novel Molecular Targets and Signaling Pathways

The parent compound, Lisofylline (LSF), is known for its anti-inflammatory properties, which are attributed to several mechanisms, including the inhibition of phosphatidic acid generation, the blockage of interleukin-12 (B1171171) (IL-12) signaling, and the suppression of STAT-4 activation. wikipedia.orgnih.govapexbt.com LSF has also been shown to protect pancreatic beta-cells from cytokine-induced damage by enhancing mitochondrial metabolism. nih.govoup.com

A crucial future direction for 5-(2,6-Dimethoxyphenyl)-5-oxovaleric acid is to determine if it shares these molecular targets or if it possesses a unique mechanism of action. Research should focus on screening the compound against a panel of kinases, phosphatases, and other enzymes involved in inflammatory pathways. Investigating its effects on mitochondrial function and cytokine production in relevant cell models, such as pancreatic islets or immune cells, will be essential. nih.govnih.gov Uncovering novel targets could open up new therapeutic possibilities distinct from those of Lisofylline.

Development of More Efficient and Sustainable Synthetic Routes

Currently, specific, high-yield synthetic methodologies for this compound are not widely documented in the literature. Future research must prioritize the development of efficient and sustainable synthetic routes. Traditional methods for creating similar structures can involve harsh reagents, multiple steps, and low yields. google.com

Future synthetic strategies should explore modern catalytic methods, flow chemistry, and principles of green chemistry to improve efficiency and reduce environmental impact. The use of readily available precursors, such as derivatives of 2,6-dimethoxybenzoic acid, could provide a more direct and cost-effective pathway. google.com Establishing a robust and scalable synthesis is a critical step for enabling extensive biological evaluation and potential future commercialization.

Exploration of Polypharmacological Profiles and Synergistic Effects

A significant area of future investigation for this compound is to explore its own polypharmacological profile. High-throughput screening and computational modeling could identify potential off-target activities that may be therapeutically beneficial. Furthermore, studies should assess its potential for synergistic effects when combined with existing drugs for inflammatory diseases, diabetes, or cancer. Such combinations could lead to enhanced efficacy or reduced side effects compared to monotherapy.

Integration into Advanced Drug Delivery Systems or Prodrug Strategies

The therapeutic potential of a compound is often limited by its pharmacokinetic properties, such as solubility, stability, and bioavailability. Research into advanced drug delivery systems offers a promising avenue for this compound. For instance, studies on Lisofylline have explored the use of self-assembling fatty acid conjugates to improve its therapeutic effectiveness in diabetes. hoffmanlab.org

Future work could involve encapsulating this compound in nanoparticles, liposomes, or hydrogels to achieve controlled release and targeted delivery to sites of inflammation or disease. Another key strategy is the development of prodrugs. By chemically modifying the carboxylic acid or ketone group, it may be possible to enhance the compound's absorption and distribution, with the active form being released at the target site. This approach is conceptually supported by the relationship between Pentoxifylline and its active metabolite, Lisofylline, where the former acts as a prodrug. nih.gov

Application in Chemical Biology as Probes for Biological Processes

Chemical probes are essential tools for dissecting complex biological processes. Given that related compounds like Lisofylline modulate specific signaling pathways, this compound could serve as a scaffold for the design of novel chemical probes. nih.govnih.gov

Future research should focus on synthesizing derivatives of the compound that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkable groups. These modified molecules could be used in cellular imaging, affinity chromatography, and proteomics to identify and validate its direct binding partners and molecular targets within living cells. Such probes would be invaluable for confirming its mechanism of action and for visualizing its role in the intricate signaling networks that govern inflammation and cellular metabolism.

Q & A

Q. How can degradation pathways be characterized to inform formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.